2,2,3',4'-Tetramethylpropiophenone

Photoinitiator Thermal stability Volatility

2,2,3',4'-Tetramethylpropiophenone (CAS 7397-00-4; IUPAC: 1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one; synonym: 4-pivaloyl-o-xylene) is a tetrasubstituted aromatic ketone of the propiophenone class. With molecular formula C13H18O and molecular weight 190.28 g/mol, it bears two geminal methyl groups at the α-carbon (C-2) and two methyl groups on the aromatic ring at the 3' and 4' positions.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 7397-00-4
Cat. No. B1339345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3',4'-Tetramethylpropiophenone
CAS7397-00-4
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C(C)(C)C)C
InChIInChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12(14)13(3,4)5/h6-8H,1-5H3
InChIKeyDRXPDJIYWNCJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3',4'-Tetramethylpropiophenone (CAS 7397-00-4): Procurement-Grade Profile for Photoinitiator Research & Industrial Formulation Screening


2,2,3',4'-Tetramethylpropiophenone (CAS 7397-00-4; IUPAC: 1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one; synonym: 4-pivaloyl-o-xylene) is a tetrasubstituted aromatic ketone of the propiophenone class . With molecular formula C13H18O and molecular weight 190.28 g/mol, it bears two geminal methyl groups at the α-carbon (C-2) and two methyl groups on the aromatic ring at the 3' and 4' positions [1]. This specific substitution pattern distinguishes it from other tetramethylpropiophenone positional isomers and from the unsubstituted parent pivalophenone, imparting a unique steric and electronic profile relevant to Type I (α-cleavage) photoinitiator applications [2].

Why 2,2,3',4'-Tetramethylpropiophenone Cannot Be Replaced by Unsubstituted or Isomeric Propiophenones Without Verification


Generic substitution among propiophenone derivatives is unreliable because even minor changes in the number and position of methyl substituents significantly alter physical properties critical to formulation performance. The target compound exhibits a boiling point of ~283 °C at 760 mmHg versus ~220 °C for unsubstituted pivalophenone . Among positional isomers, the 3',4'-dimethyl arrangement yields a boiling point approximately 9–10 °C higher than the 2',4'- (273.6 °C) and 2',5'- (273.1 °C) isomers, indicating stronger intermolecular interactions that affect volatility in thermal processing [1]. The LogP of 3.53 for the target compound substantially exceeds that of pivalophenone (2.92), reflecting enhanced hydrophobicity that directly influences monomer compatibility and migration behaviour in cured formulations . These quantitative divergences mean that substituting one tetramethylpropiophenone isomer for another—or using the simpler pivalophenone—without experimental validation risks altered curing kinetics, solubility, and final material properties.

Quantitative Comparative Evidence for 2,2,3',4'-Tetramethylpropiophenone Against Closest Analogs


Boiling Point Elevation as a Differentiator for Thermal Processing Windows

The target compound's boiling point of 283 °C at 760 mmHg is the highest among common tetramethylpropiophenone positional isomers and substantially exceeds that of the unsubstituted parent pivalophenone (219–222 °C) . This ~60 °C elevation relative to pivalophenone and ~9–10 °C elevation over the 2',4'- and 2',5'-isomers (273.6 °C and 273.1 °C, respectively) indicates lower volatility and greater thermal latitude during high-temperature UV-curing processes or post-cure thermal steps [1].

Photoinitiator Thermal stability Volatility

LogP-Driven Hydrophobicity and Monomer Compatibility Advantage Over Pivalophenone

The target compound exhibits a computed LogP of 3.53, which is 0.62 units higher than that of the unsubstituted pivalophenone (LogP 2.92) [1]. This LogP differential corresponds to an approximately 4.2-fold increase in octanol-water partition coefficient, indicating significantly enhanced hydrophobicity. The LogP value is identical across the 3',4'-, 2',4'-, and 2',5'-tetramethyl isomers, meaning that among tetramethylpropiophenones, the differentiation lies in boiling point and molecular shape rather than hydrophobicity [1]. Compared to commercial photoinitiators Irgacure 651 (solid, mp 64–67 °C) and Irgacure 1173 (bp 80–81 °C at reduced pressure), the target compound occupies a distinct volatility and phase space as a higher-boiling liquid [2][3].

Hydrophobicity Formulation compatibility LogP

Flash Point Safety Margin Relative to Unsubstituted Pivalophenone

The flash point of 2,2,3',4'-Tetramethylpropiophenone is 115.1 °C, which is approximately 28 °C higher than that of pivalophenone (87 °C) [1]. Among the tetramethyl isomers, the 3',4'-variant shows the highest flash point: 115.1 °C versus 109.8 °C for the 2',4'-isomer and 109.5 °C for the 2',5'-isomer [2]. This elevated flash point reduces flammability risk during ambient-temperature handling and storage, although all compounds remain classified as combustible liquids below their respective flash points.

Flash point Safety Handling

Structural Basis for Type I Photoinitiator α-Cleavage Efficiency: 3',4'-Dimethyl Substitution Pattern

As a propiophenone derivative with a tert-butyl ketone motif, 2,2,3',4'-Tetramethylpropiophenone belongs to the class of aromatic-aliphatic ketones that can function as Norrish Type I photoinitiators [1]. The parent pivalophenone is known to undergo α-cleavage from the triplet excited state to generate benzoyl and tert-butyl radicals [2]. The addition of two methyl groups at the 3' and 4' positions of the aromatic ring creates an electron-rich aryl system that may modulate the absorption spectrum and cleavage quantum yield relative to the unsubstituted parent, though direct comparative photochemical data for this specific compound are not available in the open literature. The 3',4'-substitution pattern distinguishes this compound from the 2',4'- and 2',5'-isomers, which bear one ortho-methyl group that introduces steric hindrance near the carbonyl, potentially altering the excited-state geometry and cleavage efficiency [1].

Photoinitiator Type I cleavage Structure-activity

Supplier-Grade Purity and Research-Only Positioning as a Procurement Decision Factor

The target compound is commercially available from Fluorochem at 97.0% purity (Product Code F203988) with standard packaging of 1 g, 2 g, and 5 g, and is explicitly designated for research purposes only . An alternative supplier, Leyan (Shanghai Haohong), lists the compound at 98% purity (Product No. 1782148) . In comparison, the 2',5'-isomer (CAS 66390-56-5) is available from Bidepharm at 95% purity , and the 2',4'-isomer (CAS 7396-99-8) is available from Fluorochem at 97% purity . While all tetramethyl isomers occupy a similar purity tier, the 3',4'-variant benefits from multi-supplier sourcing at ≥97% purity, providing procurement flexibility.

Purity Procurement Research chemical

Research and Industrial Application Scenarios for 2,2,3',4'-Tetramethylpropiophenone Based on Quantitative Evidence


Structure–Activity Relationship (SAR) Studies of Type I Photoinitiator Cleavage Efficiency

The 3',4'-dimethyl substitution pattern, uniquely lacking ortho-methyl steric hindrance to the carbonyl group among tetramethylpropiophenone positional isomers, makes this compound a well-defined probe for studying the electronic effects of meta- and para-substitution on Norrish Type I α-cleavage kinetics, as enabled by the foundational pivalophenone photolysis mechanistic framework established by Frith and McLauchlan (1976) [1]. Its higher boiling point (283 °C) relative to other isomers also facilitates photolysis studies at elevated temperatures without evaporative loss.

High-Temperature UV-Curable Coating Formulation Screening

With a boiling point of 283 °C and a flash point of 115.1 °C—5–6 °C higher than the nearest tetramethyl isomers and 28 °C higher than pivalophenone—this compound offers a wider thermal safety window for UV-curing processes that involve exothermic reactions or require post-cure thermal annealing [1]. Its elevated LogP (3.53) further enhances compatibility with hydrophobic acrylate-functionalized oligomers, making it a candidate for non-polar, solvent-free coating systems .

Organic Synthesis Intermediate Requiring Defined Regiochemistry

As 1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one, this compound provides a defined 3,4-dimethylaryl ketone scaffold that can serve as a building block for further functionalisation via electrophilic aromatic substitution at the remaining activated ring positions [1]. The tert-butyl ketone moiety also enables selective reduction, Grignard addition, or photochemical transformations that exploit the well-characterised radical chemistry of pivalophenone derivatives .

Comparative Photoinitiator Benchmarking and Formulation Patent Development

Given its structural position within the broad propiophenone photoinitiator patent space (e.g., U.S. Patent 4,795,766) [1], this compound serves as a non-commercial reference standard for benchmarking novel photoinitiators against a tetrasubstituted Type I candidate that lacks ortho steric hindrance. Its multi-supplier availability at ≥97% purity enables reproducible comparative studies across independent laboratories .

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